
1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ring Cleavage Reactions
- Chemical Reactions and Derivatives : This compound is involved in ring cleavage reactions, leading to various derivatives such as pyrimidines, acetoacetamides, urethanes, carboxamides, and butenamides. These reactions highlight its potential in synthetic organic chemistry and the creation of new molecules (Kinoshita et al., 1989).
Synthesis of Heterocyclic Compounds
- Creation of Thiazolo- and Oxazolo-pyrimidines : The compound plays a role in the synthesis of thiazolo- and oxazolo-[5,4-d] pyrimidines, demonstrating its utility in the development of heterocyclic compounds which are significant in pharmaceutical and materials science (Hurst et al., 1991).
Chemical Structure and Interactions
- Supramolecular Structures : Research has also focused on understanding the supramolecular structures of derivatives of this compound. This includes analyzing crystal structures, hydrogen bonding interactions, and molecular packing, which are essential for understanding its physical and chemical properties (Low et al., 2002).
Photophysical Properties and Applications
- Development of pH-Sensors and Logic Gates : Derivatives of this compound have been used to create chromophores exhibiting solid-state fluorescence and solvatochromism. These properties suggest potential applications in developing colorimetric pH sensors and logic gates, crucial for analytical and diagnostic tools (Yan et al., 2017).
Synthesis of Novel Compounds
- Synthesis of New Carbamate Derivatives : The compound has been used in the synthesis of new carbamate derivatives of indole, highlighting its role in the generation of novel chemical entities with potential pharmacological properties (Velikorodov et al., 2010).
Antimicrobial Screening
- Potential Chemotherapeutic Agents : Novel azaimidoxy compounds derived from this compound have been synthesized and screened for antimicrobial activities. This indicates its potential use in developing chemotherapeutic agents (Jain et al., 2006).
Tautomeric Preferences and Stability
- Density Functional Theory (DFT) Studies : DFT calculations have been used to study tautomeric preferences and stability of compounds related to 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione. This provides insights into the compound's chemical behavior and stability under different conditions (Dobosz et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-11-14(2)23-20(22-13)27-17-9-10-24(12-17)19(26)8-7-18(25)15-3-5-16(21)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWKHDWZYBQQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)
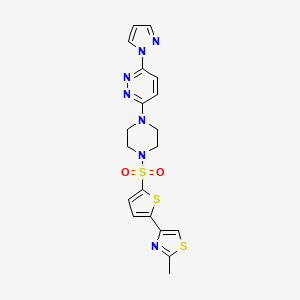
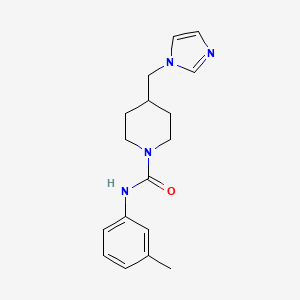
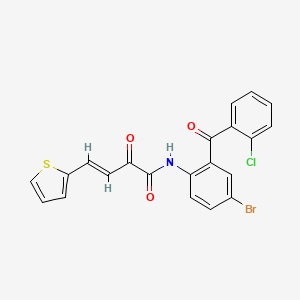
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)
![N-[(2-Bromophenyl)-phenylmethyl]-6-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2437331.png)
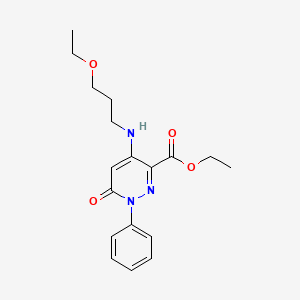
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)
![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)
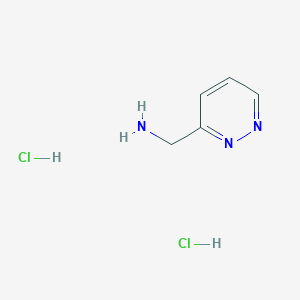
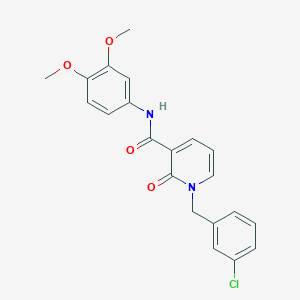
![N-(2,4-difluorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437341.png)